3-(2-Ethylphenoxy)-1-(1,2,3,4-tetrahydronaphth-1-ylamino)-2-propanol oxalate, often referred to in the literature as SR 59230A, is a synthetic compound used extensively in scientific research to investigate the pharmacology of β-adrenoceptors (β-ARs) [, , , , , , , , , , , , , , , , , , , , , , , , ]. While initially characterized as a β3-AR antagonist, later research revealed a more complex pharmacological profile with evidence suggesting partial agonist activity and species-dependent differences in its actions [, , , ]. This complex pharmacological profile makes SR 59230A a valuable tool for dissecting the functional roles and signaling pathways of β-ARs, particularly the less understood β3-AR subtype.
The compound is systematically named as (2S)-1-(2-ethylphenoxy)-3-{[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino}propan-2-ol oxalate under IUPAC conventions. This name precisely defines:
Common synonyms include SR 59230A (the oxalate salt designation) and 3-(2-ethylphenoxy)-1-[[(1S)-1,2,3,4-tetrahydronaphth-1-yl]amino]-(2S)-2-propanol oxalate, reflecting its origin as a Sanofi-Aventis research compound [1] [8] [10]. The CAS registry number 174689-39-5 uniquely identifies the oxalate salt form [1] [4].
This molecule contains two stereogenic centers:
The (S,S)-diastereomer (SR 59230A) exhibits optimal binding to β₃-adrenoceptors. Studies confirm that stereochemistry profoundly influences biological activity. The (S,R)-, (R,S)-, and (R,R)-stereoisomers demonstrate significantly reduced receptor affinity and distinct functional profiles . The synthesis of pure (S,S)-isomer relies on chiral resolution of precursor 3-(2-ethylphenoxy)propane-1,2-diol, which undergoes spontaneous resolution (i.e., conglomerate crystallization) .
Conformational features:
Table 1: Stereoisomers of SR 59230A and Designations
| Stereochemistry (C1',C2) | Systematic Name | Research Designation |
|---|---|---|
| (S,S) | (2S)-1-(2-ethylphenoxy)-3-{[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino}propan-2-ol oxalate | SR 59230A |
| (R,R) | (2R)-1-(2-ethylphenoxy)-3-{[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]amino}propan-2-ol oxalate | SR 59483A |
| (S,R) | (2R)-1-(2-ethylphenoxy)-3-{[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino}propan-2-ol oxalate | SR 59231A |
The oxalate salt form (C₂₃H₂₉NO₆, MW 415.48 g/mol) is a white crystalline powder with a melting point exceeding 200°C (decomposition) [1] [8]. Key physicochemical properties include:
Moderately soluble in other polar organic solvents (e.g., methanol, ethanol).
Stability:
Susceptible to oxidative degradation under prolonged light exposure; requires storage in opaque containers [1].
Crystallography:
Table 2: Key Physicochemical Properties of SR 59230A
| Property | Value/Characteristic | Conditions/Notes |
|---|---|---|
| Molecular Formula | C₂₃H₂₉NO₆ | Oxalate salt (C₂₁H₂₇NO₂ · C₂H₂O₄) |
| Molecular Weight | 415.48 g/mol | - |
| Appearance | White crystalline powder | - |
| Solubility in DMSO | >10 mg/mL | Clear solution |
| Solubility in Water | Insoluble | - |
| Melting Point | >200°C (dec.) | Decomposition observed |
| Storage Conditions | Room temperature, inert atmosphere | Protect from light and moisture [8] |
The free base (C₂₁H₂₇NO₂, MW 325.45 g/mol) and its oxalate salt (C₂₃H₂₉NO₆, MW 415.48 g/mol) exhibit critical differences impacting research utility:
Oxalate Salt: Solid crystalline form with enhanced stability. Oxalate (pKa₁=1.27, pKa₂=4.28) protonates the amine, forming a stable 1:1 salt. The ionic structure reduces volatility and improves shelf life [3] [8].
Solubility & Formulation:
Oxalate Salt: While water-insoluble, its solubility in DMSO (>10 mg/mL) allows stock solution preparation for cellular studies. The salt form improves dispersibility in aqueous buffers containing solubilizing agents (e.g., cyclodextrins, detergents) [1] [10].
Biological Relevance:
Table 3: Comparison of Free Base and Oxalate Salt Forms
| Characteristic | Free Base | Oxalate Salt (SR 59230A) |
|---|---|---|
| Chemical Formula | C₂₁H₂₇NO₂ | C₂₃H₂₉NO₆ |
| Molecular Weight | 325.45 g/mol | 415.48 g/mol |
| Physical State | Oil or low-melting solid | White crystalline powder |
| Handling | Challenging (hygroscopic) | Standardized solid |
| Aqueous Solubility | Negligible | Insoluble |
| DMSO Solubility | High | >10 mg/mL |
| Primary Use | Synthetic intermediate | Biological research standard |
| Purity Verification | Challenging | HPLC ≥98% [1] [10] |
The oxalate salt remains the preferred form for pharmacological studies due to its stability, ease of characterization, and compatibility with experimental protocols requiring solid dosing or DMSO stock solutions [1] [8] [10].
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8